3-Benzyl-5-bromo-2-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-5-bromo-2-methoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-17-13(10-12-6-3-2-4-7-12)11-14-15(18)8-5-9-16(14)19-17/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUNDMLNVNFWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1CC3=CC=CC=C3)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731241 | |
| Record name | 3-Benzyl-5-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918518-83-9 | |
| Record name | 3-Benzyl-5-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzyl 5 Bromo 2 Methoxyquinoline and Analogous Structures
Classical Annulation Strategies for Quinoline (B57606) Core Construction
Traditional methods for quinoline synthesis often involve the condensation and cyclization of anilines with carbonyl compounds or their derivatives. These venerable reactions remain relevant for their simplicity and ability to generate a wide array of substituted quinolines.
Modified Doebner-Miller Reactions
The Doebner-Miller reaction is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be catalyzed by both Lewis and Brønsted acids. wikipedia.org A key feature of this method is the in situ formation of the α,β-unsaturated carbonyl compound from two carbonyl compounds via an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org Modifications to the original Skraup procedure have been developed to mitigate the often violent reaction conditions and improve yields, making it safer and more viable for larger-scale synthesis. cdnsciencepub.com The Doebner reaction itself, a three-component coupling of an aniline (B41778), a pyruvic acid, and an aldehyde, provides a route to quinoline-4-carboxylic acids and can be adapted for substrates with electron-withdrawing groups, which typically show low reactivity. nih.govjptcp.com
Friedländer and Pfitzinger Cyclizations
The Friedländer synthesis is a straightforward and versatile method for producing polysubstituted quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. ijcce.ac.irwikipedia.orgorganic-chemistry.org This reaction has seen numerous advancements, including the use of various catalysts like iodine, p-toluenesulfonic acid, and silica-supported P₂O₅ to improve efficiency and yield. ijcce.ac.irorganic-chemistry.org Microwave-assisted Friedländer reactions have also been developed to shorten reaction times and provide a greener synthetic route. benthamdirect.com
A significant variation of the Friedländer synthesis is the Pfitzinger reaction, which specifically utilizes isatin (B1672199) or its derivatives as the starting material. wikipedia.orgyoutube.com In this reaction, isatin is treated with a base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. wikipedia.org The reaction proceeds through the hydrolysis of the isatin's amide bond, followed by condensation with the carbonyl compound and subsequent cyclization and dehydration. wikipedia.org The Pfitzinger reaction and its modifications have proven valuable in the synthesis of various bioactive quinoline derivatives. researchgate.net
Gould-Jacobs and Conrad-Limpach Approaches
The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org The resulting intermediate then undergoes a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.orgacs.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave irradiation has been shown to significantly improve yields and reduce reaction times for the Gould-Jacobs reaction. jasco.roresearchgate.net
The Conrad-Limpach synthesis also yields 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-hydroxyquinolines or the isomeric 2-hydroxyquinolines (Knorr variation). wikipedia.orgquimicaorganica.org The mechanism involves the formation of a Schiff base intermediate, followed by an electrocyclic ring closure at high temperatures. wikipedia.orgscribd.com
Modern Catalytic Approaches to Quinoline Synthesis
While classical methods are robust, modern catalytic strategies offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis and functionalization of quinolines.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization (e.g., Suzuki, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the quinoline core. The Heck reaction, for instance, involves the coupling of aryl or vinyl halides with alkenes and has been applied to the synthesis of quinoline frameworks. rsc.orgorganic-chemistry.org This reaction and its variants, like the Fujiwara-Morita reaction, can proceed via C-H activation, avoiding the need for pre-functionalized starting materials. rsc.org
The Suzuki coupling, which pairs organoboron compounds with organic halides, and the Stille coupling, utilizing organotin compounds, are also instrumental in functionalizing quinolines. These reactions benefit from a broad substrate scope and are often characterized by high yields and good functional group compatibility. One-pot procedures combining traditional cross-coupling with C-H functionalization have been developed, using the quinoline substrate itself as a ligand for the palladium catalyst. nih.gov
A direct synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860). chemicalbook.com Furthermore, palladium-catalyzed carbonylative cyclization of benzyl (B1604629) chlorides with o-nitrobenzaldehydes has been developed to produce 3-arylquinolin-2(1H)-ones. researchgate.net
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a highly attractive and atom-economical strategy for the regioselective functionalization of quinolines. nih.govnih.gov Transition metals like palladium, rhodium, and iridium are commonly used to catalyze these transformations. nih.gov The inherent directing ability of the nitrogen atom in the quinoline ring, or the oxygen in the corresponding N-oxide, often facilitates C-H activation at the C2 and C8 positions. nih.gov
Various functional groups can be introduced through C-H activation, including aryl, alkyl, and heteroaryl moieties. nih.gov For example, palladium-catalyzed C2-arylation of quinoline N-oxides with aryl bromides has been reported. nih.gov C-H activation can also be coupled with other reactions in a cascade sequence to build complex heterocyclic systems. mdpi.com Palladium(0)-catalyzed benzylic C(sp³)–H functionalization has also been developed for the synthesis of various heterocycles. nih.gov
Metal-Mediated Cycloaddition Reactions
Transition-metal catalysis offers powerful tools for the synthesis of complex molecular frameworks like quinolines. researchgate.net These methods often proceed under milder conditions and with greater efficiency than classical approaches. researchgate.net Various transition metals, including palladium, rhodium, copper, and silver, have been employed in catalytic cascades and sequential reactions to construct the quinoline core. researchgate.netias.ac.in
One notable approach involves the rhodium(III)-catalyzed C-H activation of quinoline N-oxides, allowing for regioselective C-Br and C-N bond formation at the C8-position. acs.org While not directly forming the quinoline ring itself, this methodology highlights the power of metal catalysis in the specific functionalization of a pre-existing quinoline scaffold. Another example is the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, which proceeds through a cyclopropanation-ring expansion to yield quinoline-3-carboxylates. researchgate.netbeilstein-journals.org This reaction is proposed to involve the formation of a labile indoline (B122111) intermediate that undergoes ring opening and elimination to form the quinoline structure. beilstein-journals.org
Copper-catalyzed syntheses have also been extensively reviewed, showcasing methods that start from the internal cyclization of anilines. researchgate.net These protocols often utilize molecular oxygen as a convenient and economical oxidant. ias.ac.in For instance, a one-pot copper-catalyzed reaction of anilines and aldehydes can produce substituted quinolines through a sequence of C-H functionalization, C-N/C-C bond construction, and C-C bond cleavage. ias.ac.in
The following table summarizes key aspects of metal-mediated reactions in quinoline synthesis:
| Catalyst System | Starting Materials | Key Transformation | Ref. |
| Rh(III) | Quinoline N-Oxides | Regioselective C8-H Activation/Bromination | acs.org |
| Rh(II) | Indoles, Halodiazoacetates | Cyclopropanation-Ring Expansion | researchgate.netbeilstein-journals.org |
| Copper | Anilines, Aldehydes | C-H Functionalization/Cyclization | ias.ac.in |
Multicomponent Reaction Paradigms
Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in constructing complex molecules from three or more starting materials in a single, atom-economical step. rsc.orgrsc.org This approach allows for the rapid generation of diverse quinoline scaffolds. rsc.orgrsc.org
Several named MCRs are successfully employed for quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. rsc.org The Povarov reaction, a type of aza-Diels-Alder reaction, typically involves an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com A metal-free, molecular iodine-catalyzed version of the Povarov reaction has been developed to directly yield quinoline derivatives. mdpi.com
The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another cornerstone of quinoline synthesis that can be adapted into a multicomponent format. mdpi.comnih.gov Lewis acid catalysts, such as bismuth(III) triflate (Bi(OTf)3), have been shown to effectively promote a one-pot, three-component reaction between aromatic amines, acetals, and alkynes to afford a variety of quinolines in good yields under mild conditions. researchgate.net Similarly, iron(III) chloride (FeCl3) and ytterbium(III) triflate (Yb(OTf)3) have been used to catalyze the three-component coupling of an aldehyde, an amine, and an alkyne. scielo.br
The mechanism for these Lewis acid-catalyzed reactions is generally believed to involve the activation of both the imine formation and the subsequent cyclization steps. scielo.br The catalyst facilitates the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation to yield a dihydroquinoline that subsequently aromatizes. scielo.br
| MCR Name/Catalyst | Reactants | Key Features | Ref. |
| Povarov Reaction (I2 catalyzed) | Aryl amine, Aldehyde, Activated alkene | Direct synthesis of quinolines | mdpi.com |
| Friedländer Annulation (Nanocatalyst) | 2-Aminoaryl ketone, α-Methylene ketone | Solvent-free conditions, high yield | nih.gov |
| Bi(OTf)3 Catalyzed | Aromatic amine, Acetal, Alkyne | Mild conditions, good yields | researchgate.net |
| FeCl3 or Yb(OTf)3 Catalyzed | Aldehyde, Amine, Alkyne | Lewis acid catalysis, formation of propargylamine intermediate | scielo.br |
Regioselective Introduction of Substituents (Benzyl, Bromo, Methoxy)
The synthesis of the specifically substituted 3-Benzyl-5-bromo-2-methoxyquinoline requires precise control over the introduction of each functional group onto the quinoline core.
Methods for Methoxylation at the C-2 Position
The introduction of a methoxy (B1213986) group at the C-2 position of the quinoline ring is often achieved through nucleophilic substitution of a suitable leaving group, typically a halogen. A common precursor is a 2-chloroquinoline (B121035) derivative. The reaction of 3-benzyl-6-bromo-2-chloroquinoline with sodium methoxide in methanol (B129727) is a documented method for synthesizing 3-benzyl-6-bromo-2-methoxyquinoline. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Approaches for Benzyl Group Incorporation at the C-3 Position
Introducing a benzyl group at the C-3 position can be accomplished through various synthetic strategies. One direct method involves the benzylation of a pre-formed quinoline ring. This can be achieved by reacting a suitable quinoline derivative with a benzylating agent, such as benzyl bromide, in the presence of a base. quinoline-thiophene.com Alternatively, the benzyl group can be incorporated from the start through the choice of appropriate building blocks in a quinoline synthesis. For example, in a Friedländer-type synthesis, a ketone bearing a benzyl group adjacent to the carbonyl could be used. Another approach involves metal-catalyzed cross-coupling reactions. For instance, a 3-bromoquinoline (B21735) derivative could be coupled with a benzyl organometallic reagent. A patent describes the reaction of a tribromoquinoline with MesMgBr·LiCl followed by quenching with benzyl bromide to achieve benzylation. acs.org
Green Chemistry Principles in Quinoline Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for quinoline synthesis. benthamdirect.comacs.org Green chemistry principles focus on reducing waste, minimizing energy consumption, and using less hazardous substances. benthamdirect.comacs.org
Key green approaches in quinoline synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions. nih.govbenthamdirect.com
Catalysis: Employing reusable catalysts, such as nanoparticles or biodegradable catalysts, to improve efficiency and reduce waste. nih.govbenthamdirect.com Fe3O4 nanoparticle-cell catalysts have been used for the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being recyclable. nih.gov
Alternative Energy Sources: Utilizing microwave irradiation or visible light to accelerate reactions and reduce energy consumption. rsc.orgbenthamdirect.com A photocatalytic, reagent-free method for synthesizing quinolin-2(1H)-ones from quinoline-N-oxides has been reported as a greener alternative to conventional methods. rsc.org
Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of all starting material atoms into the final product. rsc.orgacs.org
These green methodologies not only offer environmental and economic advantages but also often lead to higher yields, faster reaction times, and simpler workup procedures. benthamdirect.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significant reductions in reaction times, increased yields, and enhanced product purity. ingentaconnect.combenthamdirect.com This technology has been successfully applied to the synthesis of various quinoline and quinolinone derivatives. thieme-connect.comnih.gov
The application of microwave irradiation can facilitate reactions that are otherwise sluggish or require harsh conditions. For instance, the synthesis of quinolinone derivatives has been achieved through microwave-assisted reactions of aniline derivatives with various esters. thieme-connect.com These quinolinones can then be converted to the corresponding quinolines. thieme-connect.com Research has shown that microwave-assisted protocols can be more efficient in terms of both time and yield compared to conventional heating methods for the synthesis of quinoline derivatives. benthamdirect.com
Key advantages of microwave-assisted synthesis include:
Rapid Heating: Microwaves directly excite molecules, leading to rapid and uniform heating of the reaction mixture.
Shorter Reaction Times: The accelerated heating often translates to dramatically shorter reaction times compared to conventional methods. benthamdirect.comthieme-connect.com
Improved Yields: In many cases, microwave-assisted synthesis provides higher product yields. benthamdirect.combenthamdirect.com
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Aniline derivatives, acetylene (B1199291) dicarboxylic esters/malonic acid diester/β-keto ester derivatives | Microwave irradiation | Quinolinone derivatives | Good | thieme-connect.com |
| Substituted 2-aminoaryl ketones, active methylene (B1212753) compounds | L-proline, Microwave irradiation | Quinolone derivatives | High | benthamdirect.com |
| Aniline, Pyruvic acid, Benzaldehydes | Ionic liquid, Microwave irradiation | 2-aryl-quinoline-4-carboxylic acid derivatives | Not specified | mdpi.com |
This table summarizes examples of microwave-assisted synthesis of quinoline and its derivatives, highlighting the reactants, conditions, and outcomes.
Solvent-Free and Aqueous Medium Reactions
The development of solvent-free and aqueous medium reactions is a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile and often toxic organic solvents.
Solvent-Free Synthesis:
Solvent-free reactions, often conducted under thermal conditions, offer a cleaner and more efficient alternative for the synthesis of quinolines. researchgate.net The Friedländer annulation, a classical method for quinoline synthesis, has been successfully adapted to solvent-free conditions using various catalysts. eurekaselect.com For example, the reaction of 2-aminoaryl ketones with carbonyl compounds containing a reactive α-methylene group can be carried out without a solvent, leading to high yields of polysubstituted quinolines. eurekaselect.comrsc.org Zeolites have also been employed as reusable heterogeneous catalysts in solvent-free syntheses of 2,4-disubstituted quinolines. rsc.orgrsc.org
Aqueous Medium Synthesis:
Water is an ideal solvent from an environmental and economic perspective. Methodologies have been developed for the synthesis of quinolin-2(1H)-ones in an aqueous medium at ambient temperature without the need for a base or organic solvent. acs.org This approach offers excellent to quantitative yields, short reaction times, and a reusable reaction medium. acs.org The use of ionic liquids in aqueous solutions has also been shown to enhance the catalytic activity of enzymes like α-chymotrypsin in the Friedländer condensation for quinoline synthesis. nih.gov
| Reaction Type | Catalyst/Conditions | Reactants | Product | Key Advantages | Reference |
| Solvent-Free | Hβ zeolite | Ketones, 2-aminobenzophenones | 2,4-disubstituted quinolines | Heterogeneous catalyst, reusable | rsc.orgrsc.org |
| Solvent-Free | Caesium iodide, thermal | 2-aminoacetophenone/2-aminobenzophenone, ketones | Quinoline derivatives | Good yields, clean reaction, simple methodology | researchgate.net |
| Solvent-Free | BiCl3, thermal | o-aminoarylketone/aldehyde, α-methylene ketones | Poly-substituted quinolines | Excellent yields | eurekaselect.com |
| Aqueous Medium | Ambient temperature, no base/organic solvent | Not specified | Functionalized quinolin-2(1H)-ones | Environmentally benign, short reaction time, reusable medium | acs.org |
| Aqueous Medium with Ionic Liquid | α-chymotrypsin | Not specified | Quinoline derivatives | Enhanced catalytic activity, lower enzyme loading | nih.gov |
This interactive table presents a comparison of solvent-free and aqueous medium synthetic methods for quinoline derivatives.
Use of Biocatalysts and Photocatalysts
The use of biocatalysts and photocatalysts represents a modern and sustainable approach to chemical synthesis, often providing high selectivity and mild reaction conditions.
Biocatalysis:
Enzymes are increasingly being used as catalysts in organic synthesis due to their high efficiency and specificity. youtube.com For the synthesis of quinolines, enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been employed. acs.orgnorthumbria.ac.ukacs.org MAO-N can catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding quinoline derivatives. acs.orgnorthumbria.ac.uk The efficiency of these biocatalytic transformations can be influenced by both steric and electronic properties of the substrates. acs.org
Photocatalysis:
Photocatalysis utilizes light to drive chemical reactions, often under mild and oxidant-free conditions. researchgate.net Visible-light-mediated methods have been developed for the synthesis of quinolines and their derivatives. mdpi.com For instance, the photocatalytic Povarov reaction can be used to synthesize 2-arylquinolines. mdpi.com Semiconductor nanoparticles can also act as photocatalysts for the synthesis of quinolines from nitroaromatic compounds and alcohols. dechema.de This approach has the potential for scalability and can be performed with high efficiency. dechema.de Furthermore, photocatalysis has been used to synthesize quinoline-linked covalent organic frameworks (COFs). acs.org
| Catalyst Type | Method | Reactants | Product | Key Features | Reference |
| Biocatalyst | Monoamine Oxidase (MAO-N) | 1,2,3,4-tetrahydroquinolines | Quinoline derivatives | Enzymatic oxidation | acs.orgnorthumbria.ac.ukacs.org |
| Photocatalyst | Iridium photocatalyst | 2-vinylanilines, conjugated aldehydes | Quinoline derivatives | Atom economical, mild conditions | researchgate.net |
| Photocatalyst | Ag/g-C3N4 nanometric semiconductor | Not specified | 2-arylquinolines | Povarov cyclization | mdpi.com |
| Photocatalyst | Semiconductor nanoparticles | Nitroaromatic compounds, alcohols | Quinolines | Scalable, high efficiency | dechema.de |
| Photocatalyst | Not specified | Aldehydes, amines, phenyl vinyl sulfone | Quinoline-linked Covalent Organic Frameworks (COFs) | High crystallinity, permanent porosity | acs.org |
This table showcases the application of biocatalysts and photocatalysts in the synthesis of quinoline derivatives and related structures.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org High atom economy is achieved in reactions where most of the atoms from the starting materials become part of the product, minimizing waste. rsc.org
Many modern synthetic methods for quinolines are designed with atom economy in mind. For example, one-pot procedures for preparing substituted quinolines from o-nitrotoluenes and olefins are considered highly atom-economical as they proceed with no transition metal catalysis and generate water as the primary byproduct. rsc.orgrsc.org Similarly, photocatalytic syntheses that proceed via cyclization reactions can also be highly atom-economical. researchgate.net
Reaction efficiency is a broader concept that encompasses not only atom economy but also factors like reaction yield, energy consumption, and the use of hazardous substances. The synthetic methodologies discussed in the preceding sections, such as microwave-assisted synthesis and reactions in solvent-free or aqueous media, contribute to improved reaction efficiency by reducing reaction times, energy input, and the use of harmful solvents. benthamdirect.comrsc.org The development of catalytic systems, including biocatalysts and photocatalysts, further enhances efficiency by allowing reactions to proceed under milder conditions with lower catalyst loadings. acs.orgrsc.org
Chemical Reactivity and Mechanistic Investigations of 3 Benzyl 5 Bromo 2 Methoxyquinoline
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. fiveable.me In the case of quinoline, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring at positions 5 and 8. reddit.com
For 3-Benzyl-5-bromo-2-methoxyquinoline, the existing substituents significantly influence the regioselectivity of further EAS reactions. The methoxy (B1213986) group at position 2 and the benzyl (B1604629) group at position 3 are activating groups, while the bromo group at position 5 is a deactivating but ortho-, para-directing group. The interplay of these electronic effects directs incoming electrophiles.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Electronic Effect of Existing Substituents | Predicted Reactivity |
| 4 | Steric hindrance from benzyl and bromo groups | Low |
| 6 | Para to the bromo group | Moderate |
| 7 | Ortho to the bromo group | Moderate |
| 8 | Peri to the bromo group | Low |
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. lumenlearning.com While specific studies on this compound are limited, the behavior of related quinoline systems suggests that nitration would likely occur at the 6- or 8-positions, depending on the reaction conditions. Similarly, further halogenation would be directed to available positions on the benzene ring.
Nucleophilic Aromatic Substitution at the Bromine Moiety
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org The bromine atom at the 5-position of this compound can be displaced by various nucleophiles. The success of such reactions is often enhanced by the presence of activating groups on the quinoline ring that can stabilize the intermediate Meisenheimer complex. libretexts.org
In related bromoquinoline systems, the presence of a nitro group has been shown to activate a bromo substituent for nucleophilic substitution. nih.gov While the subject compound lacks a strongly deactivating group like a nitro group, palladium-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing the C-Br bond. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are widely used to form new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom.
Table 2: Potential Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
| Reaction Type | Reagents | Potential Product |
| Amination | Amines, Palladium catalyst, Ligand | 5-Amino-3-benzyl-2-methoxyquinoline derivatives |
| Suzuki Coupling | Boronic acids, Palladium catalyst, Base | 5-Aryl-3-benzyl-2-methoxyquinoline derivatives |
| Heck Coupling | Alkenes, Palladium catalyst, Base | 5-Alkenyl-3-benzyl-2-methoxyquinoline derivatives |
| Cyanation | Cyanide source, Palladium or Copper catalyst | 3-Benzyl-2-methoxyquinoline-5-carbonitrile |
Transformations Involving the Methoxy Group
The 2-methoxy group on the quinoline ring is a versatile functional handle that can undergo various transformations.
Cleavage Reactions
The cleavage of the methyl-ether bond to yield the corresponding 2-quinolone is a common transformation. This demethylation can be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The resulting 3-benzyl-5-bromo-1H-quinolin-2-one is a valuable intermediate for further synthetic modifications.
Derivatization Studies
The methoxy group itself is generally unreactive towards further derivatization without prior cleavage. However, the synthesis of 2-methoxyquinolines from the corresponding 2-chloroquinolines is a well-established method. google.com Methoxy-substituted quinolines are also used as intermediates in the synthesis of more complex molecules. researchgate.net
Reactivity of the Benzyl Side Chain
The benzyl group at the 3-position offers additional sites for chemical modification.
Oxidation and Reduction Pathways
The benzylic methylene (B1212753) group is susceptible to oxidation to a carbonyl group, which would yield 3-benzoyl-5-bromo-2-methoxyquinoline. This transformation can be carried out using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents.
Conversely, while the benzyl group is already in a reduced state, the phenyl ring can undergo hydrogenation under forcing conditions, typically with a heterogeneous catalyst like palladium on carbon, to give the corresponding cyclohexylmethyl derivative. The reactivity of benzyl groups in side chains is a well-studied area, particularly in the context of peptide synthesis where benzyl groups are used as protecting groups. nih.gov The specific reactivity of the benzyl group in this quinoline system will be influenced by the electronic nature of the quinoline core.
Functional Group Interconversions on the Benzyl Ring
The benzyl group in this compound offers a site for various functional group interconversions, primarily at the benzylic C-H position. The reactivity at this position is enhanced due to the stabilization of radical, cationic, or anionic intermediates by the adjacent benzene ring.
Common transformations include halogenation and oxidation. For instance, benzylic C-H bonds can undergo bromination through free-radical pathways, such as the Wohl-Ziegler reaction. While not specifically documented for this exact molecule, a related process for the chlorination of the benzylic position of a similar quinoline derivative has been reported. This reaction utilizes N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) to yield the chlorinated product. libretexts.org This suggests that the benzylic methylene bridge in this compound is susceptible to similar radical halogenations.
Furthermore, benzylic alkyl groups can be oxidized to carbonyl or carboxyl groups using strong oxidizing agents. Reagents like potassium permanganate (KMnO4) or concentrated nitric acid can oxidize a benzylic position to a carboxylic acid. colab.ws Selective oxidation to a ketone can be achieved with milder reagents like chromium trioxide in combination with 3,5-dimethylpyrazole. colab.ws
Metal-Catalyzed Transformations Utilizing the Bromine and Methoxy Groups
The 5-bromo and 2-methoxy groups on the quinoline core are key handles for modification via metal-catalyzed reactions. The carbon-bromine bond, in particular, is a common and reactive site for cross-coupling reactions, while the methoxy group is generally less reactive under typical cross-coupling conditions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The 5-bromo substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at this position.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org This method would allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the quinoline ring, significantly diversifying the core structure. rsc.org The general catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: This reaction forms a C-C bond between the 5-bromo position and a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. ucsb.edu This transformation is highly valuable for synthesizing arylalkynes. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. nih.govwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. acsgcipr.orglibretexts.org This transformation would convert the 5-bromoquinoline (B189535) into its 5-amino-substituted derivatives. The choice of phosphine (B1218219) ligand is critical for the reaction's success and can influence the scope of compatible amines. rsc.org Studies on the related 6-bromo-2-chloroquinoline (B23617) have demonstrated the feasibility of selective Buchwald-Hartwig amination at the bromo position. nih.gov
Carbonylation and Amination Reactions
Beyond the canonical cross-coupling reactions, the 5-bromo position is also amenable to other important metal-catalyzed transformations such as carbonylation and amination.
Amination Reactions: As detailed above, the Buchwald-Hartwig amination is the premier method for the palladium-catalyzed amination of aryl bromides like this compound. acsgcipr.org The reaction allows for the introduction of a diverse range of amine nucleophiles, from simple alkylamines to complex heterocyclic structures, at the 5-position. libretexts.orgnih.gov
Carbonylation Reactions: Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) by reacting the aryl bromide with carbon monoxide and a suitable nucleophile. diva-portal.org Depending on the nucleophile used, this can lead to the formation of esters (with alcohols), amides (with amines), or carboxylic acids (with water). nih.govdiva-portal.org For example, reacting this compound with CO, an alcohol like methanol (B129727), a palladium catalyst, and a ligand such as Xantphos could yield the corresponding methyl 3-benzyl-2-methoxyquinoline-5-carboxylate. diva-portal.org Research on other bromo-substituted N-heterocycles, including bromoquinolines, has shown that these carbonylative couplings are efficient. nih.gov
Reaction Kinetics and Advanced Mechanistic Elucidation
While specific kinetic and advanced mechanistic studies for reactions involving this compound are not extensively documented in the surveyed literature, the mechanisms of the aforementioned transformations are well-established for related systems. Elucidation typically involves a combination of kinetic studies, isotopic labeling, and computational analysis (DFT).
Identification of Intermediates and Transition States
The mechanisms of metal-catalyzed reactions proceed through a series of well-defined intermediates and transition states.
In palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle generally involves:
Mechanistic studies on related systems often isolate or characterize these intermediates. For example, a key palladium-acyl intermediate has been isolated and characterized by X-ray crystallography in a carbonylation reaction, providing insight into the catalyst's coordination environment. diva-portal.org DFT calculations are also widely used to model the energy profiles of these cycles, identifying transition state structures and activation barriers for each elementary step.
For the benzylic halogenation mentioned in section 3.4.2, the reaction proceeds via a free-radical chain mechanism. The key intermediate is a resonance-stabilized benzyl radical formed by hydrogen abstraction from the methylene bridge by a halogen radical. This radical then reacts with a halogen molecule (e.g., Br2, formed from NCS) to yield the product and a new halogen radical, propagating the chain.
Advanced Spectroscopic and Structural Elucidation of 3 Benzyl 5 Bromo 2 Methoxyquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework.
One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of unique nuclei in a molecule.
¹H NMR: The proton NMR spectrum for 3-benzyl-5-bromo-2-methoxyquinoline is expected to show distinct signals for each of the 14 protons. The aromatic region would be complex, featuring signals for the protons on the quinoline (B57606) and benzyl (B1604629) rings. Protons on the quinoline ring (H-4, H-6, H-7, H-8) would appear as doublets or triplets, with their chemical shifts and coupling constants influenced by the bromine and methoxy (B1213986) substituents. acs.org The five protons of the unsubstituted benzyl group would likely appear as a multiplet. The benzylic methylene (B1212753) (-CH₂-) protons would present as a singlet, and the methoxy (-OCH₃) protons would also yield a characteristic singlet, typically in the upfield region of the spectrum. nih.gov
¹³C NMR: The ¹³C NMR spectrum would reveal 17 distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The chemical shifts would provide evidence for the different types of carbon atoms (quaternary, CH, CH₂, CH₃). Carbons attached to the electronegative nitrogen and oxygen atoms (C-2) and the bromine atom (C-5) would be significantly deshielded, appearing at lower field. The carbonyl-like carbon of the methoxy group and the carbons of the benzyl and quinoline rings would have characteristic chemical shifts.
¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information. A single signal would be expected for the quinoline nitrogen atom. Its chemical shift would be indicative of its heterocyclic aromatic environment and the influence of the adjacent methoxy group, helping to confirm the electronic structure of the quinoline ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges for similar structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-OCH₃ | 3.9 - 4.2 (s, 3H) | 53 - 56 |
| Benzyl-CH₂ | 4.0 - 4.3 (s, 2H) | 38 - 42 |
| Benzyl-Ph | 7.1 - 7.4 (m, 5H) | 126 - 130 (multiple signals) |
| C4-H | 7.8 - 8.1 (s, 1H) | 135 - 140 |
| C6-H | 7.5 - 7.8 (m, 1H) | 125 - 129 |
| C7-H | 7.3 - 7.6 (m, 1H) | 128 - 132 |
| C8-H | 7.9 - 8.2 (d, 1H) | 129 - 133 |
| C2 | - | 158 - 162 |
| C3 | - | 120 - 125 |
| C5 | - | 115 - 120 |
| C8a | - | 145 - 150 |
| C4a | - | 127 - 131 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. acs.org For this compound, COSY would be instrumental in tracing the connectivity of the protons on the quinoline ring, for instance, showing a correlation between H-6, H-7, and H-8. uncw.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton signal from the ¹H NMR. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is vital for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methoxy protons to C-2 and from the benzylic protons to C-3 of the quinoline ring and the ipso-carbon of the benzyl ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY experiment could show through-space correlations between the benzylic protons and the H-4 proton of the quinoline ring, providing insight into the preferred rotational conformation of the benzyl group relative to the quinoline core. mdpi.comuncw.edu
While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure, packing, and polymorphism of a compound in its crystalline or amorphous solid form. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide ¹³C spectra, where differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as π-π stacking of the aromatic rings. nih.gov Advanced ssNMR experiments could further probe internuclear distances and molecular packing.
High-Resolution Mass Spectrometry (HRMS) Techniques
HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy and to gain structural information through the analysis of its fragmentation patterns. researchgate.net
HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. For this compound, the expected molecular formula is C₁₇H₁₄BrNO. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, immediately suggesting the presence of a single bromine atom.
Table 2: Calculated Accurate Mass for the Molecular Ions of this compound
| Ion Formula | Isotope Composition | Calculated Mass (m/z) |
| [C₁₇H₁₄⁷⁹BrNO+H]⁺ | Most abundant isotopes | 328.0331 |
| [C₁₇H₁₄⁸¹BrNO+H]⁺ | Containing the heavier bromine isotope | 330.0311 |
In mass spectrometry, molecular ions can be induced to break apart into smaller, charged fragments. Analyzing these fragmentation patterns provides a roadmap of the molecule's structure. libretexts.org For this compound, several key fragmentation pathways can be predicted based on established chemical principles. researchgate.netmcmaster.ca
Common fragmentation would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable ion at [M-15]⁺.
Loss of a benzyl radical (•CH₂Ph): Cleavage of the benzylic C-C bond, which is relatively weak, would lead to a significant peak at [M-91]⁺.
Loss of the bromine atom (•Br): This would result in a fragment ion at [M-79/81]⁺.
Loss of HCN: A characteristic fragmentation of the quinoline ring system can lead to the expulsion of a neutral hydrogen cyanide molecule. mcmaster.ca
By systematically analyzing these losses in a tandem mass spectrometry (MS/MS) experiment, the connectivity of the benzyl, bromo, and methoxy substituents on the quinoline core can be confirmed. nih.gov
Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This is particularly useful for distinguishing between isomers, which have the same molecular formula but different structural arrangements. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.
Detailed experimental IR and Raman spectra for this compound are not available in the reviewed literature. However, based on its structure, the following characteristic vibrational modes would be expected:
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=N (quinoline) | Stretching | 1620-1580 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O (methoxy) | Asymmetric Stretching | 1275-1200 |
| C-O (methoxy) | Symmetric Stretching | 1075-1020 |
| C-Br | Stretching | 680-515 |
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while photoluminescence spectroscopy investigates the emission of light from excited electronic states.
Electronic Absorption Properties in Various Solvents
No specific studies on the electronic absorption properties of this compound in various solvents were found in the public domain. Such studies would be valuable in understanding the solvatochromic effects on the compound's electronic structure. The position and intensity of absorption bands can shift depending on the polarity of the solvent, providing insight into the nature of the electronic transitions (e.g., π→π* or n→π*).
Fluorescence and Phosphorescence Characteristics
Detailed experimental data on the fluorescence and phosphorescence characteristics of this compound are not available in the surveyed literature. The presence of the heavy bromine atom could potentially lead to significant phosphorescence due to enhanced intersystem crossing from the singlet excited state to the triplet excited state.
Quantum Yield and Lifetime Measurements
Experimental data for the fluorescence quantum yield and lifetime of this compound are not documented in the available literature. These parameters are crucial for evaluating the efficiency of the fluorescence process and understanding the dynamics of the excited state.
Single Crystal X-ray Diffraction (SCXRD) Analysis for Definitive Structural Determination
Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and crystal packing information.
A search of crystallographic databases and scientific literature did not yield any reports on the single crystal structure of this compound. A study on a related but different compound, (3R,5R,4'S)-2-benzyl-5-bromo-3-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-3,4,5,6-tetrahydro-2H-1,2-oxazin-4-one, has been published, but this is not the quinoline derivative . researchgate.net Obtaining a single crystal of this compound would be necessary to perform this analysis and definitively confirm its molecular structure and packing in the solid state.
Molecular Geometry and Conformation
The molecular structure of this compound is defined by the spatial arrangement of its constituent quinoline, benzyl, and methoxy moieties. The core of the molecule is the quinoline ring system, which is inherently planar. Attached to this are the benzyl and methoxy groups, whose rotational freedom introduces conformational possibilities.
Based on single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations performed on the closely related 3-Benzyl-6-bromo-2-methoxyquinoline (B32111), key geometric parameters can be inferred. The quinoline and benzene (B151609) rings are not coplanar. In the 6-bromo isomer, the dihedral angle between the plane of the quinoline ring and the plane of the benzene ring is approximately 72.54°. tandfonline.com This significant twist is a result of steric hindrance between the hydrogen atoms on the benzyl group and the quinoline ring, which forces the benzyl substituent into a staggered conformation to minimize repulsive forces. It is highly probable that a similar non-planar conformation is adopted by this compound to alleviate steric strain.
Below is a table of selected, representative bond lengths and angles for the core structure, based on the data from its 6-bromo isomer, which are expected to be very similar in the 5-bromo analog.
| Parameter | Atom Pair/Triplet | Expected Value |
| Bond Length (Å) | C-Br | ~1.90 |
| Bond Length (Å) | C-O (methoxy) | ~1.36 |
| Bond Length (Å) | O-CH3 (methoxy) | ~1.43 |
| Bond Length (Å) | C(quinoline)-C(benzyl) | ~1.51 |
| Bond Angle (°) | C-C-C (in quinoline) | ~120 |
| Bond Angle (°) | C-O-C (methoxy) | ~118 |
| Dihedral Angle (°) | Quinoline plane - Benzene plane | ~72-78 |
Note: The values are based on the reported crystal structure of 3-Benzyl-6-bromo-2-methoxyquinoline and are presented as approximations for the 5-bromo isomer.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a crucial role in the crystal packing.
Drawing parallels from its 6-bromo counterpart, the crystal structure is likely stabilized by a combination of van der Waals forces and π-π stacking interactions. tandfonline.com The large, planar surfaces of the quinoline and benzene rings facilitate attractive π-π stacking, where the aromatic rings of adjacent molecules align in a parallel-displaced or T-shaped manner.
The presence of the bromine atom at the 5-position introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. rsc.org In the crystal lattice of this compound, the bromine atom could potentially form C-Br···N or C-Br···O interactions with the nitrogen of the quinoline ring or the oxygen of the methoxy group of a neighboring molecule. These interactions can be a significant driving force in the formation of specific supramolecular architectures. researchgate.net
A summary of the probable intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Significance |
| π-π Stacking | Quinoline/Benzene ring | Quinoline/Benzene ring | Major contributor to crystal packing |
| Halogen Bonding | C-Br | N (quinoline) / O (methoxy) | Directional interaction influencing packing motif |
| van der Waals | All atoms | All atoms | General attractive forces |
| C-H···π | C-H (benzyl/methoxy) | π-system (quinoline/benzene) | Contributes to packing efficiency |
Theoretical and Computational Chemistry of 3 Benzyl 5 Bromo 2 Methoxyquinoline
Quantum Mechanical Calculations (DFT, ab initio) for Electronic Structure
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules like 3-benzyl-5-bromo-2-methoxyquinoline. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular orbitals, charge distribution, and other electronic characteristics. For a molecule of this complexity, DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) are often employed to balance computational cost and accuracy.
Optimized Molecular Geometries and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, a key aspect of this is conformational analysis, which focuses on the rotational freedom of the benzyl (B1604629) and methoxy (B1213986) groups.
The bond connecting the benzyl group to the quinoline (B57606) ring allows for rotation, leading to different spatial orientations (conformers). Similarly, the methoxy group can rotate. Computational methods can map the potential energy surface by systematically changing the dihedral angles of these groups to identify the lowest energy (most stable) conformer. nih.gov For instance, in studies of similar benzyl-substituted heterocycles, it has been shown that the heterocyclic ring often adopts a half-chair conformation with the phenyl rings in a pseudo-equatorial position to minimize steric hindrance. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (Note: This data is illustrative and based on general findings for quinoline derivatives, not specific to this compound.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.89 | - | - |
| C-O (methoxy) | 1.36 | - | - |
| C-N (quinoline) | 1.38 | 117.5 | - |
| C-C (benzyl link) | 1.52 | - | - |
| Quinoline-Benzyl | - | - | ~60-90 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.govrsc.org In many quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring and substituents, while the LUMO is distributed over the π-system of the aromatic rings. rsc.org
Table 2: Representative FMO Data for a Substituted Quinoline (Note: This data is illustrative and based on general findings for quinoline derivatives.)
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Electrostatic Potential Maps and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org These maps illustrate the electrostatic potential on the electron density surface of the molecule.
For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen and oxygen atoms, as well as the bromine atom. These areas are susceptible to electrophilic attack. Regions of positive potential (colored blue) are expected around the hydrogen atoms, indicating sites prone to nucleophilic attack. researchgate.net Understanding this charge distribution is vital for predicting intermolecular interactions. libretexts.orgresearchgate.net
Reaction Mechanism Predictions and Energy Barriers
Computational chemistry can also be used to predict the mechanisms of chemical reactions, including the identification of transition states and the calculation of energy barriers.
Transition State Characterization
A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactants to products. ucsb.edu Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov For reactions involving quinoline derivatives, such as nucleophilic substitution or electrophilic addition, DFT calculations can model the geometry and energy of these fleeting structures. nih.gov
Activation Energies and Reaction Pathways
The activation energy (Ea) is the energy difference between the reactants and the transition state, and it determines the rate of a reaction. By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile elucidates the reaction pathway and its energetic feasibility.
For instance, in the synthesis of related heterocyclic compounds, computational studies have been used to rationalize reaction mechanisms, such as base-induced cyclizations. nih.gov These studies calculate the potential energy surface to determine the most favorable reaction pathway. nih.gov For this compound, one could theoretically model reactions such as further substitution on the aromatic rings or reactions involving the benzyl group, and calculate the associated activation energies to predict the most likely products under different conditions.
Spectroscopic Property Simulations and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. These simulations, when compared with experimental results, offer a powerful tool for structural confirmation and understanding electronic properties.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically using Density Functional Theory (DFT), can provide significant insights. The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method.
While specific DFT calculations for the NMR chemical shifts of "this compound" are not documented in the searched literature, a general methodology would involve:
Optimization of the molecular geometry of the compound at a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)).
Subsequent GIAO-DFT calculation on the optimized geometry to compute the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C).
Referencing these shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts.
A hypothetical table of predicted versus experimental chemical shifts would be the ultimate goal of such a study for validation purposes. However, no such specific data could be retrieved from the available sources.
Simulation of UV-Vis and Fluorescence Spectra
Electronic transitions, which are observed in UV-Vis absorption and fluorescence spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the absorption maxima (λ_max) and oscillator strengths of electronic excitations.
For "this compound," a TD-DFT study would:
Be performed on the ground-state optimized geometry.
Calculate the energies of the first several singlet excited states.
The calculated excitation energies and oscillator strengths would correspond to the peaks in the simulated UV-Vis spectrum.
Simulation of fluorescence would involve optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). The difference in energy would correspond to the fluorescence emission wavelength.
Detailed simulated UV-Vis and fluorescence spectral data for "this compound" are not present in the currently accessible scientific literature.
Molecular Dynamics Simulations for Conformational Space Exploration
The conformational flexibility of "this compound," particularly around the rotatable bond connecting the benzyl group to the quinoline core, is critical for its biological activity and intermolecular interactions. Molecular Dynamics (MD) simulations are the primary tool for exploring this conformational landscape.
An MD simulation would typically involve:
Placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent).
Using a force field to describe the inter- and intramolecular forces.
Solving Newton's equations of motion over time to track the trajectory of each atom.
Intermolecular Interactions and Supramolecular Assembly Prediction
The way "this compound" molecules interact with each other governs their solid-state packing and the formation of larger aggregates. Computational methods can predict these interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces.
The prediction of supramolecular assembly can be approached through:
Analysis of the molecular electrostatic potential (MEP) surface: This identifies the electron-rich and electron-poor regions of the molecule, suggesting likely sites for intermolecular interactions.
Crystal structure prediction: This involves generating a large number of possible crystal packing arrangements and ranking them by their lattice energy.
Advanced Analytical Methodologies for Detection and Characterization of 3 Benzyl 5 Bromo 2 Methoxyquinoline
Chromatographic Separation Techniques (HPLC, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are mainstays for the analysis of quinoline (B57606) derivatives. They offer high resolution and sensitivity for separating the target compound from impurities and other components.
A certificate of analysis for 3-benzyl-6-bromo-2-methoxyquinoline (B32111), a structurally similar compound, indicates a purity of 99.99% as determined by HPLC, underscoring the technique's efficacy. leyan.com Likewise, a supplier of 3-benzyl-5-bromo-2-methoxyquinoline provides documentation including NMR, HPLC, and LC-MS data, highlighting the standard use of these methods for characterization. bldpharm.com
Optimization of Stationary and Mobile Phases
The success of a chromatographic separation is critically dependent on the selection and optimization of the stationary and mobile phases, which govern the interactions and differential migration of analytes. rjptonline.org
For High-Performance Liquid Chromatography (HPLC):
The choice of stationary phase is dictated by the analyte's chemical properties, such as polarity and ionizability. rjptonline.org For quinoline derivatives, which are heterocyclic aromatic compounds, reversed-phase (RP) chromatography is most common. sielc.com
Stationary Phases: C18 (octadecyl) columns are a versatile and common starting point. For enhanced selectivity based on aromaticity, phenyl-ligand columns can be effective. Given the compound's structure, a Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, could also be suitable for analysis. sielc.comsielc.comsielc.com The choice between different stationary phases may be necessary if a standard C18 column fails to provide adequate separation. nih.gov
Mobile Phases: A typical mobile phase for separating quinoline derivatives consists of a mixture of an organic solvent and an aqueous buffer. sielc.com Acetonitrile (MeCN) and methanol (B129727) are the most frequently used organic modifiers. rjptonline.org The aqueous phase often contains buffers like phosphate (B84403) or acetate (B1210297) to control pH, which is crucial for ionizable compounds. uhplcs.com For MS-compatible methods, volatile buffers such as formic acid or ammonium (B1175870) acetate are used instead of non-volatile salts like phosphate. sielc.comsielc.com Gradient elution, where the mobile phase composition is changed over time, is often employed for complex samples to improve resolution and reduce analysis time. uhplcs.comdrawellanalytical.com
Table 1: HPLC Stationary and Mobile Phase Recommendations for Quinoline Derivatives
| Parameter | Recommendation | Rationale | Source |
|---|---|---|---|
| Stationary Phase | Reversed-Phase (C18, Phenyl-Hexyl) | Effective for separating aromatic, moderately polar compounds based on hydrophobicity. Phenyl columns offer alternative selectivity through π-π interactions. | rjptonline.orgnih.gov |
| Mobile Phase (Organic) | Acetonitrile (MeCN), Methanol | Good UV transparency and solvating power for quinoline derivatives. MeCN often provides better peak shape. | rjptonline.orgsielc.com |
| Mobile Phase (Aqueous) | Water with buffer (e.g., Phosphate, Acetate) | Controls pH to ensure consistent ionization state of the analyte, improving peak shape and reproducibility. | uhplcs.com |
| Mobile Phase (MS-Compatible) | Water with volatile modifier (e.g., Formic Acid, Ammonium Acetate) | Avoids contamination of the mass spectrometer source. | sielc.comsielc.com |
| Elution Mode | Gradient Elution | Optimal for separating mixtures with components of varying polarity, improving resolution and efficiency. | uhplcs.comdrawellanalytical.com |
For Gas Chromatography (GC):
GC is suitable for volatile and thermally stable compounds. A rapid GC method has been developed for analyzing halogenated quinolines using a trifluoropropyl silicone (QF-1) column, achieving separation in under ten minutes. oup.com
Stationary Phases: A common choice for the analysis of quinoline in textiles is a DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm), which has a (5%-phenyl)-methylpolysiloxane stationary phase offering good selectivity for a wide range of semi-volatile compounds. madison-proceedings.com
Carrier Gas & Temperature Program: Helium is typically used as the carrier gas. A standard oven temperature program might start at 90°C, then ramp up to 260°C to ensure the elution of all components. madison-proceedings.com
Method Validation for Purity and Quantification
Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. youtube.com Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
For example, a validated HPLC method for determining the enantiomeric purity of a fluoroquinolone derivative demonstrated excellent linearity over a defined concentration range, high precision (RSD of 1.13%), and good accuracy (average recovery of 94.4%). nih.gov Similarly, a GC-MS method for quinoline in textiles was validated, showing a linear correlation coefficient of 0.9998, a low detection limit of 0.1 mg/kg, and recoveries between 82.9% and 92.0%. madison-proceedings.com
Table 2: Key Parameters for HPLC Method Validation
| Parameter | Description | Typical Acceptance Criteria | Source |
|---|---|---|---|
| Linearity | The ability to produce results directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 | madison-proceedings.comyoutube.comnih.gov |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% | youtube.comnih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | Recovery typically between 80-120% | madison-proceedings.comyoutube.comnih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of ~3:1 | youtube.comnih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1 | youtube.comnih.gov |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | No significant change in results. | youtube.com |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry (MS), are powerful tools for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the identification and quantification of volatile and semi-volatile compounds. For quinoline and its derivatives, GC-MS provides both retention time data for separation and mass spectra for structural confirmation. researchgate.net A method for determining quinoline in textiles utilized GC-MS with a DB-5MS column, achieving a sharp peak and high accuracy. madison-proceedings.com The mass spectrum provides characteristic ion peaks that can be used for unambiguous identification. madison-proceedings.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the premier technique for analyzing non-volatile or thermally labile compounds in complex matrices. caymanchem.com For this compound, LC-MS/MS would be invaluable. An LC system separates the compound from its matrix, after which the mass spectrometer provides molecular weight information and structural data through fragmentation. An LC-MS/MS method was established to quantify kynurenine (B1673888) pathway metabolites, including quinolinic acid, in biological fluids like plasma and cerebrospinal fluid, demonstrating its sensitivity and applicability to complex samples. nih.gov The development of such methods for substituted quinolines in rat plasma has also been reported, using solid-phase extraction (SPE) for sample cleanup followed by HPLC with diode-array detection (DAD), a setup that can be readily transferred to an MS detector for enhanced sensitivity and specificity. researchgate.net
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.org It is particularly useful for charged, polar compounds and offers advantages such as high efficiency, short analysis times, and minimal solvent consumption. nih.gov
The migration behavior of quinoline and its derivatives has been successfully investigated using CE. nih.gov The separation can be optimized by adjusting the pH of the running buffer, which affects the charge of the quinoline nitrogen, and by using additives like polyethylene (B3416737) glycol (PEG). nih.gov For a series of quinolone antibacterials, a buffer of 25 mM sodium tetraborate (B1243019) at pH 9.3 was effective for separation by capillary zone electrophoresis (CZE). nih.gov For structurally similar compounds, micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed to achieve separation. nih.gov The use of organic solvents like tetrahydrofuran (B95107) in the buffer can also be explored to modify selectivity and resolve complex mixtures of quinolones. capes.gov.br
Development of Spectroscopic Detection Methods (e.g., Chemiluminescence, Electrochemistry)
While standard UV-Vis detection is common, more advanced spectroscopic methods can offer superior sensitivity and selectivity.
Chemiluminescence (CL): This detection method relies on the emission of light from a chemical reaction. shimadzu.com It is known for its exceptional sensitivity because it is a "dark-field" technique with virtually no background signal. psu.edu CL detection can be coupled with HPLC or CE. psu.edu For instance, the chemiluminescence of quinoline and isoquinoline (B145761) in the presence of a coreactant like potassium persulfate (K₂S₂O₈) has been reported, providing a simple and highly sensitive detection method. researchgate.net Another approach involves the lucigenin-hydrogen peroxide system, where the presence of quinine (B1679958) enhances the chemiluminescent signal, allowing for detection down to the 10⁻⁸ M range. researchgate.net Such methods could potentially be adapted for this compound.
Electrochemical Detection: This method measures the current resulting from the oxidation or reduction of an analyte at an electrode surface. It is highly sensitive and selective for electroactive compounds. The electrochemical behavior of brominated aromatic compounds has been studied, indicating that the carbon-bromine bond can undergo reductive cleavage. mdpi.com This property could be exploited for the selective detection of this compound. The reduction of the bromine atom would produce a measurable signal at a specific potential, offering a route for quantification. Research on other brominated flame retardants shows that glassy carbon electrodes, sometimes modified with catalysts, can be used for their detection via voltammetric methods. mdpi.com
Future Research Directions and Outlook for 3 Benzyl 5 Bromo 2 Methoxyquinoline
Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of complex molecules like 3-Benzyl-5-bromo-2-methoxyquinoline provides an opportunity to implement and develop greener chemical processes. Traditional multi-step syntheses can be resource-intensive; therefore, future research should focus on more sustainable and efficient alternatives.
Recent advancements in organic synthesis have highlighted multicomponent reactions (MCRs) as a powerful tool for building complex molecular architectures in a single step with high atom economy. nih.gov Methodologies like the Povarov or Ugi reactions could be adapted for quinoline (B57606) synthesis, potentially reducing waste and simplifying procedures. nih.gov Furthermore, the use of nanocatalysts, such as copper oxide nanoparticles (CuO NPs), has shown promise in creating quinoline derivatives under milder conditions. nih.gov Another significant area for exploration is the application of continuous flow chemistry. Flow systems can improve reaction control, enhance safety, and increase yield, as has been demonstrated for related heterocyclic compounds. smolecule.com
Table 1: Comparison of Potential Synthetic Approaches
| Method | Traditional Synthesis | Green/Efficient Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Strategy | Stepwise assembly (e.g., amidation, cyclization, methoxylation) smolecule.com | One-pot Multicomponent Reaction (MCR) nih.gov | Reduced steps, higher atom economy, less waste. |
| Catalysis | Homogeneous acid/base catalysts | Heterogeneous Nanocatalysts (e.g., CuO NPs) nih.gov | Catalyst recyclability, milder reaction conditions. |
| Technology | Batch processing | Continuous Flow Chemistry smolecule.com | Enhanced safety, improved scalability, higher yields. |
| Solvents | Conventional organic solvents (e.g., Dichloromethane) smolecule.com | Greener solvents (e.g., Ethanol (B145695), water) nih.gov | Reduced environmental impact and toxicity. |
Investigation of Underexplored Reactivity Profiles
The chemical structure of this compound features distinct reactive sites, primarily the carbon-bromine (C-Br) bond at the 5-position. This site is ripe for exploration using modern catalytic methods that have not yet been applied to this specific molecule.
The bromine atom serves as a versatile chemical handle for transition-metal-catalyzed cross-coupling reactions. While such reactions are standard in organic synthesis, their application to this sterically hindered and electronically complex quinoline core remains to be systematically investigated. Exploring a range of palladium- or copper-catalyzed reactions would enable the introduction of diverse functional groups, significantly expanding the chemical space accessible from this starting material. ossila.com For instance, Suzuki coupling could introduce new aryl or heteroaryl groups, Sonogashira coupling could add alkyne moieties, and Buchwald-Hartwig amination could install various nitrogen-based functionalities. A systematic study of these reactions would not only produce a library of novel compounds but also provide fundamental insights into the reactivity of this substituted quinoline system.
Table 2: Potential Cross-Coupling Reactions at the C5-Bromine
| Reaction Name | Coupling Partner | Functional Group Introduced | Potential Application of Product |
|---|---|---|---|
| Suzuki Coupling | Boronic acids/esters | Aryl, Heteroaryl, Alkyl | Materials science, medicinal scaffolds. |
| Sonogashira Coupling | Terminal alkynes | Alkynyl | Electronic materials, chemical probes. |
| Buchwald-Hartwig Amination | Amines, Amides | Amino, Amido | Pharmaceutical analogues. |
| Heck Coupling | Alkenes | Alkenyl | Polymer building blocks. |
| Stille Coupling | Organostannanes | Various (Alkyl, Aryl, Vinyl) | Synthesis of complex natural products. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby guiding and accelerating experimental research. researchgate.net For this compound, advanced computational modeling can provide crucial insights before a single experiment is run.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure, predict spectroscopic characteristics (like NMR and IR spectra), and determine the reactivity of different sites on the molecule. researchgate.netnih.gov Such calculations can help rationalize the regioselectivity of electrophilic or nucleophilic attacks and predict the activation barriers for potential reactions, such as the cross-coupling reactions mentioned previously. Furthermore, molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its potential interactions with biological targets like enzymes or protein receptors. nih.govfrontiersin.org This in silico screening can identify promising derivatives for synthesis, saving significant time and resources. researchgate.net
Table 3: Application of Computational Methods
| Computational Method | Information Gained | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic properties, bond energies, reaction pathways, predicted spectra. researchgate.net | Guides synthetic strategy, helps identify reactive sites, aids in structural confirmation. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects, binding stability with target proteins. nih.govfrontiersin.org | Predicts biological potential, informs design of derivatives with improved binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity or physical properties. nih.gov | Prioritizes synthesis of the most promising analogues for a desired application. |
Synergistic Integration with Emerging Chemical Technologies
The future of chemical synthesis lies in the integration of multiple advanced technologies to achieve unprecedented levels of control and efficiency. For a molecule like this compound, combining synthesis with emerging technologies could unlock novel chemical transformations.
As mentioned, flow chemistry can be used not just for the initial synthesis but also for subsequent derivatization reactions, allowing for the rapid generation of a library of analogues under precisely controlled conditions. smolecule.com Another frontier is the use of photoredox catalysis . The carbon-bromine bond can be susceptible to photochemical activation, and related bromo-compounds have been studied as photosensitizers. rsc.org Exploring the use of visible-light photocatalysis could enable novel, mild-condition C-C or C-heteroatom bond formations that are difficult to achieve with traditional thermal methods. Similarly, electrochemistry offers a reagent-free method for oxidation or reduction, which could be used to mediate unique cyclization or coupling reactions involving the quinoline core.
Potential for Derivatization into High-Value Specialty Chemicals
The true value of a scaffold molecule like this compound lies in its potential to be converted into a diverse array of high-value specialty chemicals. The strategic position of its functional groups makes it an ideal starting point for creating molecules with tailored properties.
Given that the isomeric compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), is a known intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline, it is highly plausible that derivatives of the 5-bromo isomer could also possess significant biological activity. evitachem.comchemicalbook.com A focused derivatization program, guided by computational modeling and leveraging the cross-coupling reactions outlined above, could generate libraries of compounds for screening against various diseases. Beyond medicine, quinoline derivatives are known for their luminescent properties and are used in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net By attaching different conjugated systems to the C-Br position, it may be possible to tune the photophysical properties of the molecule to create novel materials for electronic and photonic applications. ossila.com
Table 4: Potential High-Value Chemical Classes from Derivatization
| Target Chemical Class | Derivatization Strategy | Potential Application |
|---|---|---|
| Pharmaceutical Scaffolds | Buchwald-Hartwig amination, Suzuki coupling. | Antimicrobial agents, kinase inhibitors. mdpi.com |
| OLED Materials | Suzuki/Sonogashira coupling with extended π-systems. | Emitters or host materials in electronic displays. researchgate.net |
| Fluorescent Probes | Attachment of fluorophores or environmentally sensitive groups. | Biological imaging, chemical sensing. |
| Advanced Polymers | Conversion to a polymerizable monomer (e.g., via Heck reaction). | High-performance plastics, conductive polymers. |
Broader Impact on Fundamental Organic Chemistry and Materials Science
The focused study of this compound has the potential to contribute significantly to the broader fields of organic chemistry and materials science. Systematically exploring its synthesis and reactivity will provide valuable data on how steric and electronic factors influence reaction outcomes on a complex heterocyclic core. This can lead to the development of new synthetic methodologies with broader applications.
The creation and characterization of new derivatives will expand the library of known quinoline-based compounds, providing a valuable resource for drug discovery and materials research. researchgate.net Success in developing novel pharmaceuticals or functional materials from this scaffold would validate the importance of exploring understudied isomers of known valuable compounds. Ultimately, the research avenues outlined here demonstrate how a deep dive into the chemistry of a single, strategically chosen molecule can drive innovation across multiple scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 3-Benzyl-5-bromo-2-methoxyquinoline, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of the quinoline core. A common approach includes:
Bromination : Introducing bromine at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids).
Methoxy Introduction : Methoxylation at the 2-position via nucleophilic substitution or Ullmann-type coupling under basic conditions (e.g., NaOMe/CuI) .
Benzylation : Suzuki-Miyaura cross-coupling with benzylboronic acid derivatives, optimized using Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in THF/H₂O .
Key Variables : Temperature (60–100°C), solvent polarity, and catalyst loading critically affect yield. For example, excessive heat may lead to debromination .
Q. How should researchers address purification challenges for this compound?
Purification is complicated by the compound’s hydrophobic benzyl group and polar methoxy/bromo substituents. Recommended methods:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to resolve closely eluting byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) at 0°C yield crystals with >95% purity .
- HPLC : For analytical validation, a C18 column with acetonitrile/water (70:30) and 0.1% TFA achieves baseline separation of stereoisomers or degradation products .
Q. What spectroscopic techniques are most effective for structural confirmation?
- ¹H/¹³C NMR : Methoxy (-OCH₃) appears as a singlet at ~3.9 ppm (¹H); quinoline protons show distinct splitting patterns (e.g., H-4 as a doublet at ~8.2 ppm).
- HRMS : Exact mass (e.g., C₁₇H₁₃BrN₂O₂ requires m/z 365.0084) confirms molecular formula.
- IR : Stretching bands for C-Br (550–600 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can regioselectivity issues during benzylation be mitigated?
Competing coupling at the 3- vs. 8-positions arises from steric and electronic factors. Strategies include:
- Directed ortho-Metalation : Use a directing group (e.g., -OMe) to favor benzylation at the 3-position via transient Pd coordination .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl protection of -OH groups) to direct benzylation .
- Computational Modeling : DFT calculations predict electron density maps to identify electrophilic hotspots .
Q. How should researchers resolve contradictions in reaction yield data across studies?
Discrepancies often stem from:
- Catalyst Degradation : Pd catalysts may deactivate if stored improperly. Verify catalyst freshness via TLC monitoring .
- Impurity Profiles : Compare HPLC traces from different batches; residual solvents (e.g., DMF) can inhibit coupling reactions .
- Reproducibility : Document all variables (e.g., stirring rate, solvent grade) using standardized protocols per NIH rigor guidelines .
Q. What strategies optimize biological activity assays for this compound?
- Target Selection : Prioritize kinases or antimicrobial targets, as quinoline derivatives inhibit DNA gyrase or ATP-binding pockets .
- Dose-Response Curves : Use this compound in a range of 1–100 µM with positive controls (e.g., ciprofloxacin for antibacterial assays).
- Metabolic Stability : Assess hepatic microsome stability (e.g., mouse liver S9 fraction) to identify rapid degradation pathways .
Methodological Considerations
Q. What are the best practices for handling air/moisture-sensitive intermediates?
- Schlenk Lines : For Pd-catalyzed steps, use inert atmospheres (N₂/Ar) and anhydrous solvents (distilled THF over Na/benzophenone).
- Storage : Store brominated intermediates at 0–6°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
